molecular formula C16H17ClO3 B11833690 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione CAS No. 89131-31-7

2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione

Cat. No.: B11833690
CAS No.: 89131-31-7
M. Wt: 292.75 g/mol
InChI Key: RSNJPZIEEKZSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is a chemical compound with a complex structure that includes a naphthalene core substituted with a chloro group and an alkoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.

    Alkylation: The alkoxy group is introduced through an alkylation reaction using 3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the naphthalene core.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.

Scientific Research Applications

2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and alkoxy groups can participate in binding interactions, while the naphthalene core provides a rigid framework that can influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)benzoquinone: Similar structure but with a benzoquinone core.

    2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)phenanthrene-1,4-dione: Similar structure but with a phenanthrene core.

Uniqueness

2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chloro and alkoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

89131-31-7

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

2-chloro-3-(3,3-dimethylbutan-2-yloxy)naphthalene-1,4-dione

InChI

InChI=1S/C16H17ClO3/c1-9(16(2,3)4)20-15-12(17)13(18)10-7-5-6-8-11(10)14(15)19/h5-9H,1-4H3

InChI Key

RSNJPZIEEKZSKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.